molecular formula C21H18FN5O3 B2478691 8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione CAS No. 941976-19-8

8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

Cat. No. B2478691
CAS RN: 941976-19-8
M. Wt: 407.405
InChI Key: FHDONYXFEBNHJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione is a useful research compound. Its molecular formula is C21H18FN5O3 and its molecular weight is 407.405. The purity is usually 95%.
BenchChem offers high-quality 8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Antagonist Activity in Neurological Disorders

A study by Watanabe et al. (1992) explored compounds structurally related to 8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione for their 5-HT2 (serotonin) antagonist activity. This is significant in the context of neurological disorders and mental health conditions, where serotonin regulation is crucial (Watanabe et al., 1992).

2. Antitumor Activity

Research by Sztanke et al. (2007) identified certain derivatives of 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione as having significant antitumor activity. This suggests potential applications in cancer therapy, specifically targeting carcinoma cells (Sztanke et al., 2007).

3. Synthesis of Drug-Like Heterocyclic Scaffolds

Tzvetkov et al. (2012) focused on the synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, showcasing the compound's utility in creating new drug-like heterocyclic scaffolds. This has implications for pharmaceutical development, offering new avenues for drug discovery (Tzvetkov et al., 2012).

4. Lipophilicity and Pharmacokinetics

A study by Sztanke et al. (2010) examined the lipophilicity of novel antitumor and analgesic active 8-aryl-2,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione derivatives. Understanding the lipophilicity of these compounds is vital for assessing their pharmacokinetic properties, which is essential for drug development (Sztanke et al., 2010).

5. Cytotoxic Activity for Cancer Research

Azab et al. (2017) synthesized a series of compounds based on the chromeno[3,4-c]pyrrole-3,4-dione framework, which includes derivatives of the discussed compound. These were evaluated for their cytotoxic activity, highlighting their potential use in cancer research (Azab et al., 2017).

properties

IUPAC Name

2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-8-(4-fluorophenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O3/c22-15-5-7-16(8-6-15)24-11-12-26-19(29)20(30)27(23-21(24)26)13-18(28)25-10-9-14-3-1-2-4-17(14)25/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDONYXFEBNHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C(=O)N4CCN(C4=N3)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-fluorophenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione

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